Urease-IN-4

Description

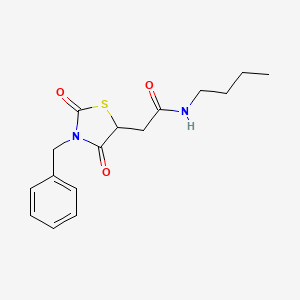

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O3S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-butylacetamide |

InChI |

InChI=1S/C16H20N2O3S/c1-2-3-9-17-14(19)10-13-15(20)18(16(21)22-13)11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |

InChI Key |

HDZRUMSRTVZMHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Urease Inhibitors: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical factor in the pathogenesis of various human and animal diseases, as well as in agricultural nitrogen loss.[1][2][3] Its role in hydrolyzing urea to ammonia and carbon dioxide, leading to a significant increase in local pH, is a key survival mechanism for pathogens like Helicobacter pylori and contributes to the formation of infection-induced urinary stones.[1][4][5] Consequently, the inhibition of urease activity has emerged as a promising therapeutic and agricultural strategy. This technical guide provides an in-depth exploration of the mechanisms of action of urease inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

The Urease Enzyme: Structure and Catalytic Mechanism

Urease enzymes are highly conserved proteins that catalyze the hydrolysis of urea with remarkable efficiency, accelerating the reaction rate by approximately 1014 times compared to the uncatalyzed reaction.[6]

Structural Overview

Bacterial ureases are complex, high molecular weight enzymes typically composed of multiple subunits.[1][4] A key feature of all ureases is the bi-nickel catalytic center located in the active site.[3][7] These two nickel ions (Ni2+) are crucial for the enzyme's catalytic activity and are coordinated by a combination of amino acid residues, most notably a carbamylated lysine.[7] The active site also contains a mobile "flap" region, composed of amino acid residues that act as a gate, controlling substrate access.[4][8]

Catalytic Cycle

The hydrolysis of urea by urease occurs in a two-step process.[4] First, urea is hydrolyzed to produce ammonia and carbamic acid. The carbamic acid then spontaneously decomposes into a second molecule of ammonia and carbonic acid.[4] This process leads to a significant increase in the surrounding pH.

Several mechanisms for the catalytic action of urease have been proposed.[4][8] The currently accepted model involves the two nickel ions playing distinct roles. One nickel ion binds and activates the urea molecule, while the other activates a water molecule for nucleophilic attack.[4][8]

Caption: A simplified diagram of the urease catalytic cycle.

Mechanisms of Urease Inhibition

Urease inhibitors can be broadly categorized based on their mechanism of action, primarily as active site-directed or mechanism-based inhibitors.[9] These compounds interact with the enzyme through various non-covalent and covalent interactions, disrupting the catalytic process.

Competitive Inhibition

Competitive inhibitors typically resemble the substrate, urea, and bind to the active site, thereby preventing the substrate from binding.[2] This type of inhibition is often reversible and can be overcome by increasing the substrate concentration.

Non-competitive Inhibition

Non-competitive inhibitors bind to a site on the enzyme other than the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition

Uncompetitive inhibitors bind only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of products.

Mixed Inhibition

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition.

Caption: Visual representation of different enzyme inhibition mechanisms.

Quantitative Data on Urease Inhibitors

The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for representative urease inhibitors.

| Inhibitor Class | Example Compound | Source Organism of Urease | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |

| Flavonoids | Baicalin | Jack Bean | 2740 ± 510 | 3.89 (Ki), 0.147 (Ki*) | Competitive, Slow-binding | [2] |

| Biscoumarins | Compound 1 | Jack Bean | - | 15.0 | Competitive | [3] |

| Biscoumarins | Compound 1 | Bacillus pasteurii | - | 13.3 | Competitive | [3] |

| Hydroxamic Acids | Hippurohydroxamic acid | Jack Bean | 0.77 | ~5 | Competitive | [9] |

| Terpenes | Camphene | - | 0.147 (µg/mL) | - | Competitive | [6] |

Note: Ki represents the overall inhibition constant for slow-binding inhibitors.

Experimental Protocols for Assessing Urease Inhibition

The following protocols outline standard methodologies for determining the inhibitory potential and mechanism of action of novel compounds against urease.

Urease Inhibition Assay (Berthelot Method)

This is a widely used colorimetric assay to determine urease activity by measuring the amount of ammonia produced.

Materials:

-

Urease enzyme solution (e.g., from Jack Bean)

-

Urea solution (substrate)

-

Phosphate buffer (e.g., pH 7.2)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate solvent.

-

In a 96-well plate, add the urease enzyme solution, phosphate buffer, and the test inhibitor solution.

-

Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate for a further period (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding the phenol-nitroprusside reagent.

-

Add the alkaline hypochlorite solution to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Kinetic Studies (Lineweaver-Burk Plot)

To determine the mode of inhibition, enzyme activity is measured at various substrate concentrations in the presence and absence of the inhibitor.

Procedure:

-

Perform the urease activity assay as described above.

-

For each concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate (urea).

-

Measure the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration.

-

Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

-

Analyze the changes in the Michaelis-Menten constant (KM) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.

Caption: Workflow for characterizing a novel urease inhibitor.

Cellular and Biological Effects of Urease

Beyond its enzymatic activity, urease can exhibit biological effects independent of urea hydrolysis.[10] For instance, some ureases can bind to glycoconjugates on cell surfaces, inducing cellular responses such as platelet aggregation and inflammation.[10][11] In the context of H. pylori infection, urease is a potent immunogen that elicits a strong immune response and can directly damage epithelial cells.[1][5]

Conclusion

The development of potent and specific urease inhibitors holds significant promise for the treatment of various medical conditions and for improving agricultural efficiency. A thorough understanding of the enzyme's structure, catalytic mechanism, and the diverse modes of inhibitor interaction is paramount for the rational design of novel therapeutic agents. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in this critical area of study.

References

- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. lume.ufrgs.br [lume.ufrgs.br]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Urease Inhibitor: Urease-IN-T4

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent urease inhibitor, herein designated as Urease-IN-T4, a representative of the promising 1,2,4-triazole class of inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of enzyme inhibition and drug discovery.

Introduction

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to peptic ulcers and gastric cancer. Consequently, the inhibition of urease is a key therapeutic strategy for the treatment of these conditions. Recent research has focused on the development of novel, potent, and safe urease inhibitors. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of such inhibitors.

Discovery of Urease-IN-T4

The discovery of Urease-IN-T4 was the result of a targeted drug design and screening program focused on identifying novel heterocyclic compounds with potent urease inhibitory activity. The design strategy was based on creating hybrid molecules that combine the 1,2,4-triazole core with other pharmacophoric features known to interact with the urease active site. A series of 1,2,4-triazole derivatives were synthesized and screened for their ability to inhibit jack bean urease. Among the synthesized compounds, Urease-IN-T4 demonstrated superior inhibitory potency.

Data Presentation

The quantitative data for Urease-IN-T4's urease inhibitory activity is summarized in the table below.

| Compound | IC50 (µM) vs. Jack Bean Urease | Standard Inhibitor | IC50 (µM) of Standard |

| Urease-IN-T4 | 16.7 ± 0.178 | Thiourea | 21.0 ± 0.011 |

| Derivative 4d | 16.1 ± 0.12 | Thiourea | 21.0 ± 0.011 |

| Derivative 5b | 18.9 ± 0.188 | Thiourea | 21.0 ± 0.011 |

Table 1: In vitro urease inhibitory activity of Urease-IN-T4 and related compounds compared to the standard inhibitor, thiourea.[1]

Synthesis of Urease-IN-T4

The synthesis of Urease-IN-T4 is a multi-step process starting from mandelic acid. The general synthetic scheme is outlined below.

Experimental Protocols

Step 1: Esterification of Mandelic Acid

Mandelic acid is first converted to its corresponding methyl ester.

-

Reagents: Mandelic acid, Methanol, Sulfuric acid (catalytic amount).

-

Procedure: A solution of mandelic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl mandelate.

Step 2: Hydrazide Synthesis

The methyl ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.

-

Reagents: Methyl mandelate, Hydrazine hydrate, Ethanol.

-

Procedure: To a solution of methyl mandelate in ethanol, hydrazine hydrate is added, and the mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the mandelic acid hydrazide.

Step 3: Synthesis of Thiosemicarbazide Intermediate

The hydrazide is reacted with an appropriate aryl isothiocyanate to yield the thiosemicarbazide intermediate.

-

Reagents: Mandelic acid hydrazide, Aryl isothiocyanate, Ethanol.

-

Procedure: A mixture of mandelic acid hydrazide and aryl isothiocyanate in ethanol is refluxed for 6-8 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.

Step 4: Cyclization to form the 1,2,4-triazole-3-thione (Urease-IN-T4)

The thiosemicarbazide intermediate undergoes cyclization in the presence of a base to form the final product, Urease-IN-T4.[1][2]

-

Reagents: Thiosemicarbazide intermediate, Sodium hydroxide, Water.

-

Procedure: The thiosemicarbazide derivative is dissolved in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure Urease-IN-T4.[2]

Urease Inhibition Assay Protocol

The urease inhibitory activity of Urease-IN-T4 was determined using a well-established in vitro spectrophotometric assay.

-

Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia is detected using the Berthelot method, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is quantified spectrophotometrically.

-

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

Test compound (Urease-IN-T4)

-

Standard inhibitor (Thiourea)

-

-

Procedure:

-

25 µL of Jack bean urease solution is mixed with 55 µL of buffer and 5 µL of the test compound at various concentrations in a 96-well plate.

-

The mixture is incubated at 30°C for 15 minutes.

-

The enzymatic reaction is initiated by adding 55 µL of 100 mM urea solution.

-

The plate is incubated for another 15 minutes at 30°C.

-

The reaction is stopped, and color is developed by adding 45 µL of phenol reagent and 70 µL of alkali reagent.

-

The plate is incubated for 10 minutes at 37°C.

-

The absorbance is measured at 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the urease activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Synthetic Pathway of Urease-IN-T4

Caption: Synthetic route for Urease-IN-T4.

Urease Inhibition Assay Workflow

Caption: Workflow for the in vitro urease inhibition assay.

Conclusion

Urease-IN-T4, a novel 1,2,4-triazole derivative, has been identified as a potent inhibitor of urease. This technical guide has provided a detailed overview of its discovery, a step-by-step synthesis protocol, and the methodology for its biological evaluation. The data presented herein underscores the potential of the 1,2,4-triazole scaffold for the development of new therapeutic agents targeting urease-producing pathogens. Further investigation into the mechanism of action and in vivo efficacy of Urease-IN-T4 is warranted.

References

A Comprehensive Technical Guide on the Chemical and Biological Properties of Urease Inhibitors: A Case Study on Levofloxacin

Disclaimer: Initial searches for a specific compound designated "Urease-IN-4" did not yield any publicly available data. This suggests that the compound may be proprietary, in early-stage development, or designated by a different public name. This guide therefore provides a comprehensive overview of the chemical and biological properties of a well-characterized urease inhibitor, Levofloxacin, as a representative example for researchers, scientists, and drug development professionals.

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea to ammonia and carbamate, urease elevates local pH, enabling bacterial survival in acidic environments like the stomach and contributing to the formation of infection-induced urinary stones.[1][2] The inhibition of urease is a key therapeutic strategy to combat these pathogens.

I. Physicochemical Properties of Levofloxacin

Levofloxacin is a synthetic fluoroquinolone antibiotic. While its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, it has also been identified as a potent inhibitor of urease.

| Property | Value |

| IUPAC Name | (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |

| Molecular Formula | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 361.37 g/mol |

| Appearance | Pale yellow, crystalline powder |

| Solubility | Soluble in water, glacial acetic acid; slightly soluble in chloroform |

II. Biological Activity and Enzyme Kinetics

Levofloxacin has demonstrated significant inhibitory activity against jack bean urease, which is often used as a model for bacterial ureases due to its commercial availability and high homology in the active site.

Table 1: Urease Inhibitory Activity of Levofloxacin and Comparators

| Compound | IC₅₀ (µM) | Inhibition Type |

| Levofloxacin | 7.24 ± 0.29 | Competitive |

| Ofloxacin | 16.53 ± 0.85 | Competitive |

| Thiourea (Standard) | 21.25 ± 0.15 | Not Specified |

| Data sourced from in vitro studies on jack bean urease.[3] |

The competitive nature of inhibition by levofloxacin indicates that it likely binds to the active site of the urease enzyme, competing with the natural substrate, urea.

III. Experimental Protocols

A. Urease Activity Assay (Berthelot Method)

The in vitro inhibitory activity of compounds against urease is commonly determined using the Berthelot assay, which measures the concentration of ammonia produced from the hydrolysis of urea.

-

Enzyme and Substrate Preparation: A solution of jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer). A stock solution of urea is also prepared.

-

Inhibitor Preparation: The test compound (e.g., levofloxacin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Reaction Mixture: The reaction is initiated by mixing the urease solution, the inhibitor at various concentrations, and the urea substrate in a 96-well plate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period.

-

Ammonia Quantification: After incubation, the amount of ammonia produced is quantified by the addition of phenol reagent (alkaline hypochlorite and sodium nitroprusside), which reacts with ammonia to form a colored indophenol complex.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 625 nm).

-

IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

IV. Visualizations of Mechanisms and Workflows

A. Urease Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of urea hydrolysis by urease.

Caption: The catalytic cycle of urease, depicting the binding of urea, formation of a tetrahedral intermediate, and subsequent release of ammonia and carbamate.

B. Competitive Inhibition of Urease

This diagram illustrates the principle of competitive inhibition, where the inhibitor competes with the substrate for binding to the enzyme's active site.

References

Urease-IN-4: A Comprehensive Structural and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Urease-IN-4, a potent urease inhibitor. This compound, also identified as compound 6e in the primary literature, has demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of various diseases, including those caused by Helicobacter pylori and Proteus vulgaris. This document outlines the structural characteristics, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and a visualization of its binding mechanism based on molecular dynamics simulations.

Core Compound Data

This compound is a novel thioxothiazolidinyl-acetamide derivative. Its chemical and biological activities are summarized below.

Chemical Structure:

-

Systematic Name: N-(4-chlorophenyl)-2-(4-oxo-3-phenyl-2-thioxothiazolidin-5-yl)acetamide

-

Molecular Formula: C₁₇H₁₃ClN₂O₂S₂

-

Structure: (A 2D chemical structure diagram of this compound would be placed here in a full whitepaper)

Quantitative Inhibitory Data

The inhibitory potency of this compound against Jack bean urease and the bacterium Proteus vulgaris is presented below. These values are compared to standard urease inhibitors, thiourea and hydroxyurea.[1]

| Compound | Target | IC₅₀ (µM) | IC₅₀ (µg/mL) |

| This compound (6e) | Jack bean Urease | 1.64 | - |

| Thiourea (Standard) | Jack bean Urease | 23.62 ± 0.84 | - |

| Hydroxyurea (Standard) | Jack bean Urease | 100.21 ± 2.5 | - |

| This compound (6e) | Proteus vulgaris | - | 15.27 ± 2.40 |

Experimental Protocols

The methodologies for the synthesis and biological evaluation of this compound are detailed below, based on the procedures described by Dastyafteh N, et al. (2023).[1]

Synthesis of this compound (Compound 6e)

The synthesis of this compound is a multi-step process, outlined in the workflow diagram below. The general procedure involves the reaction of an isothiocyanate with an amino acid ester, followed by cyclization and subsequent amidation.

General Synthesis Workflow:

Detailed Protocol:

-

Synthesis of 3-Phenyl-4-oxo-2-thioxothiazolidine-5-carboxylic acid: To a solution of phenyl isothiocyanate and ethyl 2-aminoacetate in ethanol, carbon disulfide and potassium hydroxide are added. The mixture is stirred, leading to the formation of a potassium salt intermediate. This intermediate is then acidified with hydrochloric acid to yield the carboxylic acid derivative.

-

Synthesis of this compound (N-(4-chlorophenyl)-2-(4-oxo-3-phenyl-2-thioxothiazolidin-5-yl)acetamide): The synthesized carboxylic acid is activated with thionyl chloride to form the corresponding acid chloride. This activated intermediate is then reacted with 4-chloroaniline in a suitable solvent like dichloromethane in the presence of a base to yield the final product, this compound. The product is then purified using standard techniques such as recrystallization or column chromatography.

In Vitro Urease Inhibition Assay

The inhibitory activity of this compound against Jack bean urease was determined using a well-established indophenol method, which measures the amount of ammonia produced.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation: All solutions are prepared in a phosphate buffer (pH 7.0). A stock solution of Jack bean urease, a stock solution of urea, and various concentrations of this compound are prepared.

-

Assay Procedure: In a 96-well plate, the urease enzyme solution, phosphate buffer, and the test compound (this compound) at different concentrations are mixed and pre-incubated.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution to the wells. The plate is then incubated.

-

Ammonia Detection: After incubation, the reaction is stopped, and the amount of ammonia produced is determined by the indophenol method. This involves the addition of a phenol reagent and an alkali reagent, which results in a blue-colored indophenol compound.

-

Data Analysis: The absorbance of the colored solution is measured using a microplate reader. The percentage of urease inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.

Molecular Interaction and Binding Pathway

Molecular dynamics simulations were performed to elucidate the binding mode of this compound to the active site of urease. The simulations revealed key interactions with the nickel ions and surrounding amino acid residues, providing a structural basis for its inhibitory activity.

Binding Interaction Pathway:

References

Binding Affinity of Urease-IN-4 to Urease: A Technical Guide

This technical guide provides a comprehensive overview of the binding affinity of Urease-IN-4 to the urease enzyme. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and the molecular interactions governing this inhibition.

Quantitative Binding Data

This compound, a thioxothiazolidinyl-acetamide derivative, has been identified as a potent inhibitor of urease. The following table summarizes the key quantitative metrics that define its binding affinity.

| Parameter | Value | Source Organism of Urease | Reference |

| IC50 | 1.64 µM | Canavalia ensiformis (Jack Bean) | Dastyafteh N, et al. (2023)[1] |

| Inhibition Type | Competitive (inferred) | Canavalia ensiformis (Jack Bean) | Dastyafteh N, et al. (2023)[1] |

| Ki | Not explicitly determined | - | - |

| Binding Energy | Not explicitly stated in kcal/mol | - | Dastyafteh N, et al. (2023)[1] |

Note: The inhibition type for this compound (compound 6e) is inferred from the kinetic study of the most potent compound (6i) in the same study, which was determined to be a competitive inhibitor.[1] The binding energy from molecular docking was not explicitly reported for each compound in the publication.

Experimental Protocols

The determination of the binding affinity of this compound to urease involves several key experimental procedures.

In Vitro Urease Inhibition Assay

The inhibitory activity of this compound was assessed using a well-established spectrophotometric method that measures the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials:

-

Jack bean urease (EC 3.5.1.5)

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol red indicator

-

This compound (and other test compounds)

-

Thiourea (standard inhibitor)

-

96-well plates

-

Microplate reader

Procedure:

-

A solution of Jack bean urease is prepared in phosphate buffer.

-

Various concentrations of this compound are pre-incubated with the urease solution in a 96-well plate for a defined period at a specific temperature.

-

The enzymatic reaction is initiated by the addition of a urea solution.

-

The reaction mixture, containing a phenol red indicator, is incubated. The production of ammonia from urea hydrolysis leads to an increase in pH, causing a color change of the indicator.

-

The absorbance is measured at a specific wavelength (e.g., 560 nm) using a microplate reader at different time points.

-

The percentage of urease inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Study

To determine the mode of inhibition, kinetic studies are performed by measuring the rate of the urease-catalyzed reaction at various concentrations of the substrate (urea) and the inhibitor.

Procedure:

-

The urease inhibition assay is performed as described above, but with varying concentrations of both urea and this compound.

-

The initial reaction velocities (V0) are determined for each combination of substrate and inhibitor concentration.

-

The data is plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]), where [S] is the substrate concentration.

-

The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor. In the case of the related compound 6i, the Lineweaver-Burk plots indicated a competitive mode of inhibition.[1]

Molecular Docking

Computational molecular docking studies are employed to predict the binding mode and interactions of this compound within the active site of the urease enzyme.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

-

The three-dimensional crystal structure of urease (e.g., from Sporosarcina pasteurii, PDB ID: 4UBP) is obtained from the Protein Data Bank.

-

The structure of this compound is built and optimized using a molecular modeling program.

-

The urease protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site (typically around the two nickel ions in the active site).

-

The docking simulation is performed, where the software systematically samples different conformations and orientations of this compound within the defined binding site.

-

The resulting poses are scored based on a scoring function that estimates the binding affinity (binding energy).

-

The best-docked pose is analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions, that stabilize the enzyme-inhibitor complex.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the urease catalytic cycle and a typical workflow for identifying and characterizing urease inhibitors like this compound.

Caption: Urease Catalytic Cycle and Inhibition by this compound.

Caption: Workflow for Urease Inhibitor Discovery and Characterization.

Conclusion

This compound is a potent inhibitor of urease with an IC50 value in the low micromolar range. While its precise Ki and binding energy values require further experimental determination, molecular docking studies and kinetic analysis of analogous compounds suggest a competitive inhibition mechanism involving direct interaction with the enzyme's active site. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel urease inhibitors. This information is critical for the rational design and development of new therapeutic agents targeting urease-dependent pathologies.

References

Unveiling the Enzyme Kinetics of Urease-IN-4: A Technical Guide

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the enzyme kinetics of Urease-IN-4, a potent urease inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of urease inhibition.

Executive Summary

This compound has emerged as a significant inhibitor of urease, an enzyme implicated in various pathological conditions, including infections by Helicobacter pylori and Proteus vulgaris. This guide summarizes the key quantitative data regarding its enzyme kinetics, details the experimental protocols for its characterization, and provides visual representations of the underlying biochemical processes. This compound demonstrates potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.64 µM. Furthermore, it exhibits inhibitory effects on P. vulgaris with an IC50 of 15.27 µg/mL and displays low cytotoxicity, making it a promising candidate for further investigation.

Quantitative Enzyme Kinetic Data

The inhibitory potency of this compound against urease has been quantitatively determined. The key kinetic parameters are summarized in the table below for clear comparison.

| Parameter | Value | Source |

| IC50 (Urease) | 1.64 µM | [1][2][3][4] |

| IC50 (P. vulgaris) | 15.27 µg/mL | [1][2][3][4] |

Further kinetic analysis is required to determine the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Experimental Protocols

The following sections detail the methodologies employed in the characterization of urease inhibition.

Urease Inhibition Assay Protocol

A common and reliable method for determining urease inhibition is the indophenol method, which quantifies the ammonia produced from the enzymatic hydrolysis of urea.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Test compounds (e.g., this compound)

-

Standard inhibitor (e.g., Thiourea)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, jack bean urease, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate the reaction mixture for a set time (e.g., 30 minutes) at the same temperature.

-

Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

After a further incubation period (e.g., 10 minutes) at room temperature, measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for Urease Inhibition Assay

Figure 1: A generalized workflow for determining urease inhibition.

Mechanism of Urease Action and Inhibition

Urease catalyzes the hydrolysis of urea to ammonia and carbamate. This reaction is crucial for the survival of certain pathogenic bacteria in acidic environments, such as the stomach. Inhibitors like this compound block the active site of the enzyme, preventing the breakdown of urea and the subsequent rise in pH.

Urease Catalytic Cycle

Figure 2: Simplified representation of the urease catalytic cycle.

Logical Relationship of Inhibition

Figure 3: Logical flow of urease inhibition by this compound.

Conclusion

This compound is a potent inhibitor of urease with a low micromolar IC50 value. The provided experimental protocols offer a foundation for further kinetic studies to elucidate its precise mechanism of action. The diagrams presented herein serve to visualize the complex biochemical interactions involved in urease catalysis and its inhibition. This technical guide provides essential information for researchers and professionals in the field, facilitating the advancement of novel therapeutic strategies targeting urease.

References

Target Validation of Urease-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus species.[1][2][3] By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables these pathogens to survive in acidic environments, such as the stomach and urinary tract, leading to conditions like gastritis, peptic ulcers, and urinary stone formation.[1][2][3] The essential role of urease in bacterial pathogenesis makes it a compelling target for the development of novel anti-infective agents. Urease-IN-4 (also identified as compound 6e in foundational research) is a recently developed thioxothiazolidinyl-acetamide derivative that has demonstrated potent inhibitory activity against this enzyme.[4] This technical guide provides an in-depth overview of the target validation of this compound, including its inhibitory potency, cellular activity, and low cytotoxicity, alongside detailed experimental protocols and pathway visualizations.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound and its analogs have been quantitatively assessed through various in vitro assays. The data presented below is extracted from the primary research publication by Dastyafteh N, et al. (2023).[4]

| Compound/Parameter | IC50 (µM) vs. Jack Bean Urease | IC50 (µg/mL) vs. P. vulgaris | Cell Viability (%) in MOLT-4 cells (at 100 µM) |

| This compound (6e) | 1.64 | 15.27 ± 2.40 | 91.7 |

| Compound 6i | 1.473 | 17.78 ± 3.75 | Not Reported |

| Hydroxyurea (Standard) | 100.21 ± 2.5 | Not Reported | Not Reported |

| Thiourea (Standard) | 23.62 ± 0.84 | Not Reported | Not Reported |

Experimental Protocols

In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol details the method used to determine the urease inhibitory activity of this compound by quantifying ammonia production.

Materials:

-

Jack Bean Urease (EC 3.5.1.5)

-

Urea

-

Phosphate buffer (100 mM, pH 7.4)

-

Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chlorine sodium hypochlorite)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing 25 µL of urease enzyme solution and 55 µL of phosphate buffer with 100 mM urea.

-

Add 5 µL of the test compound solution at various concentrations to the wells. For the control, add 5 µL of the solvent.

-

Incubate the plate at 30°C for 15 minutes.

-

After incubation, add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.

-

Incubate the plate for an additional 30 minutes at 37°C to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100

-

The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Activity Assay against Proteus vulgaris

This protocol outlines the determination of the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) against P. vulgaris.

Materials:

-

Proteus vulgaris bacterial strain

-

Mueller-Hinton Broth (MHB)

-

Test compounds (e.g., this compound)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a bacterial suspension of P. vulgaris in MHB, adjusted to a McFarland standard of 0.5.

-

Serially dilute the test compounds in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours.

-

After incubation, measure the optical density (OD) at 600 nm to determine bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of this compound on a human cell line.

Materials:

-

MOLT-4 human T-cell leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (e.g., this compound)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed MOLT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compound (e.g., 100 µM for this compound) and incubate for 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

Urease-Mediated Pathogenesis and Inhibition

Caption: Mechanism of urease-mediated pathogenesis and its inhibition by this compound.

Experimental Workflow for Urease Inhibition Assay

Caption: Workflow of the in vitro urease inhibition assay using the indophenol method.

Urease Gene Regulation in Proteus mirabilis

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. Ureases as a target for the treatment of gastric and urinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Urease-IN-4: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Urease-IN-4, a potent urease inhibitor. The information herein is intended to support research and development efforts by providing essential data on the compound's physicochemical properties, along with detailed experimental protocols and relevant biological pathway information.

Introduction to this compound

This compound is a novel urease inhibitor belonging to the thioxothiazolidinyl-acetamide class of compounds. It has demonstrated significant inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The inhibition of urease is a key therapeutic strategy for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis. This compound, identified as compound 6e in the primary literature, has shown promising in vitro efficacy.

Physicochemical Properties

A thorough literature search was conducted to obtain specific quantitative data on the solubility and stability of this compound. The primary research article by Dastyafteh N, et al., "New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation," published in Scientific Reports in 2023, was identified as the source of this compound. However, the supplementary information containing the detailed physicochemical characterization, including solubility and stability data, was not publicly available.

Therefore, this guide provides general solubility and stability profiles expected for this class of compounds and detailed protocols for researchers to determine these properties experimentally for this compound.

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation development. The solubility of this compound in various solvents has not been quantitatively reported in the available literature. However, based on its thioxothiazolidinyl-acetamide scaffold, a general solubility profile can be anticipated.

Table 1: Anticipated and Experimental Solubility of this compound

| Solvent | Anticipated Solubility | Experimental Value (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | High | Data not available | UV-Vis Spectroscopy |

| Dimethylformamide (DMF) | High | Data not available | UV-Vis Spectroscopy |

| Ethanol | Moderate to Low | Data not available | UV-Vis Spectroscopy |

| Methanol | Moderate to Low | Data not available | UV-Vis Spectroscopy |

| Water | Low | Data not available | UV-Vis Spectroscopy |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Low | Data not available | UV-Vis Spectroscopy |

Note: The experimental values are not available in the cited literature. Researchers should determine these values experimentally using the protocol outlined in Section 4.1.

Stability Profile

The stability of a compound under various conditions is crucial for its storage, handling, and development as a therapeutic agent. Specific stability data for this compound is not publicly available.

Table 2: Stability of this compound Under Different Conditions

| Condition | Purity (%) after Incubation | Degradation Products | Method |

| Temperature | |||

| -20°C (Solid, 1 month) | Data not available | Data not available | HPLC |

| 4°C (Solid, 1 month) | Data not available | Data not available | HPLC |

| 25°C (Solid, 1 month) | Data not available | Data not available | HPLC |

| 40°C (in Solution, 24h) | Data not available | Data not available | HPLC |

| pH | |||

| pH 2.0 (in Solution, 24h) | Data not available | Data not available | HPLC |

| pH 7.4 (in Solution, 24h) | Data not available | Data not available | HPLC |

| pH 9.0 (in Solution, 24h) | Data not available | Data not available | HPLC |

| Light Exposure | |||

| Photostability (Solid, 24h) | Data not available | Data not available | HPLC |

Note: The experimental values are not available in the cited literature. Researchers should determine these values experimentally using the protocol outlined in Section 4.2. For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture.

Biological Context and Signaling Pathways

Urease is a critical virulence factor for several pathogenic bacteria. Its enzymatic activity, the hydrolysis of urea, leads to the production of ammonia, which has significant pathophysiological consequences.

Pathophysiological Role of Urease

In the context of Helicobacter pylori infection in the stomach, urease plays a crucial role in the bacterium's survival and pathogenesis.

Caption: Pathophysiological cascade initiated by H. pylori urease in the gastric environment.

Inhibition of urease by compounds like this compound is expected to disrupt this cascade, preventing bacterial colonization and subsequent damage to the gastric mucosa.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol describes a common method for determining the kinetic aqueous solubility of a small molecule using UV/Vis spectroscopy.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Preparation of Standard Curve: Create a series of standards by diluting the stock solution in a 50:50 DMSO:aqueous buffer (e.g., PBS pH 7.4) mixture.

-

Sample Preparation: Add a small aliquot of the 10 mM stock solution to the aqueous buffer in a 96-well filter plate to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.

-

Filtration: Filter the samples through the filter plate into a clean 96-well UV-compatible plate.

-

Quantification: Measure the absorbance of the filtered solutions at the λmax of this compound using a UV/Vis plate reader.

-

Calculation: Determine the concentration of the dissolved this compound in the filtrate by comparing its absorbance to the standard curve. This concentration represents the kinetic aqueous solubility.

Protocol for Determining Chemical Stability

This protocol outlines a method to assess the stability of this compound in solution under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for assessing the chemical stability of this compound.

Methodology:

-

Preparation of Test Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Temperature: Aliquot the test solution into separate vials and incubate them at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

-

pH: Adjust the pH of the test solution aliquots to acidic (e.g., pH 2 with 0.1 N HCl), neutral (pH 7.4 with PBS), and basic (e.g., pH 9 with 0.1 N NaOH) conditions.

-

Light: Expose the solid compound to a controlled source of UV light for a defined period.

-

-

Time Points: Collect samples from each condition at specified time intervals (e.g., 0, 1, 4, 8, and 24 hours).

-

HPLC Analysis: Analyze the collected samples using a validated stability-indicating HPLC method with UV detection. The mobile phase and column should be chosen to effectively separate the parent compound from potential degradation products.

-

Data Analysis: Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area to the time zero sample. Characterize any significant degradation products by their retention times and, if possible, by mass spectrometry.

Urease Inhibitor Screening Workflow

The discovery and development of novel urease inhibitors like this compound typically follows a structured workflow.

Caption: A general workflow for the screening and development of urease inhibitors.

This workflow highlights the progression from initial compound design and synthesis to comprehensive in vitro and in vivo evaluation, ultimately leading to the identification and optimization of lead candidates.

Conclusion

This compound is a promising urease inhibitor with potential therapeutic applications. While specific quantitative data on its solubility and stability are not yet publicly available, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to perform these critical assessments. The provided diagrams of the pathophysiological role of urease and the inhibitor screening workflow offer a broader context for the importance of this compound and the general process of drug discovery in this area. It is anticipated that the generation and dissemination of comprehensive physicochemical data for this compound will significantly contribute to its further development.

Urease-IN-4: A Technical Guide for Helicobacter pylori Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Urease-IN-4 and its Significance in H. pylori Research

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including gastritis, peptic ulcers, and gastric cancer. A key survival factor for H. pylori in the acidic environment of the stomach is the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, thereby neutralizing gastric acid and allowing the bacterium to survive and colonize the gastric mucosa. Due to its critical role in the pathogenesis of H. pylori, urease is a prime target for the development of novel therapeutics.

This compound, also identified as compound 6e in recent scientific literature, is a novel synthetic molecule belonging to the thioxothiazolidinyl-acetamide class of compounds. It has emerged as a potent inhibitor of urease, demonstrating significant potential for development as an anti-H. pylori agent. This guide synthesizes the current knowledge on this compound to facilitate its application in research and drug development.

Quantitative Data

The inhibitory activity of this compound and its analogs against urease has been quantified, along with its antimicrobial and cytotoxic effects. The following tables summarize the key quantitative data from the primary research.

Table 1: In Vitro Urease Inhibitory Activity of this compound and Related Compounds [1]

| Compound ID | R¹ | R² | IC₅₀ (µM) vs. Jack Bean Urease |

| This compound (6e) | H | 4-F | 1.64 ± 0.12 |

| 6a | H | H | 9.27 ± 1.25 |

| 6b | H | 2-F | 2.51 ± 0.23 |

| 6c | H | 3-F | 2.15 ± 0.19 |

| 6d | H | 2-Cl | 2.03 ± 0.17 |

| 6f | H | 3-Cl | 1.89 ± 0.15 |

| 6g | H | 4-Cl | 1.72 ± 0.13 |

| 6h | H | 2-Br | 1.81 ± 0.14 |

| 6i | H | 3-Br | 1.47 ± 0.11 |

| 6j | H | 4-Br | 1.59 ± 0.12 |

| 6k | 2-CH₃ | H | 8.14 ± 1.19 |

| 6l | 3-CH₃ | H | 7.53 ± 1.12 |

| 6m | 4-CH₃ | H | 6.98 ± 1.05 |

| 6n | 2-OCH₃ | H | 5.21 ± 0.87 |

| 6o | 4-OCH₃ | H | 4.67 ± 0.73 |

| Thiourea (Standard) | - | - | 23.62 ± 0.84 |

| Hydroxyurea (Standard) | - | - | 100.21 ± 2.5 |

Table 2: Antimicrobial Activity of this compound (Compound 6e) and a Potent Analog (Compound 6i) [1]

| Compound ID | IC₅₀ (µg/mL) vs. Proteus vulgaris |

| This compound (6e) | 15.27 ± 2.40 |

| 6i | 17.78 ± 3.75 |

Table 3: Cytotoxicity of this compound (Compound 6e) [2]

| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| MOLT-4 | 100 | 72 | 91.7 |

Mechanism of Action

The inhibitory action of this compound against urease is attributed to its specific binding to the active site of the enzyme. Molecular docking studies have elucidated the potential binding mode of this compound and its analogs.

Molecular Docking Insights

Molecular docking simulations of this compound (represented by its potent analog, compound 6i) within the active site of H. pylori urease (using a homologous model from Klebsiella aerogenes) reveal key interactions that contribute to its inhibitory activity. The thioxothiazolidinyl-acetamide scaffold of this compound positions itself to interact with the crucial nickel ions and surrounding amino acid residues in the urease active site.

The proposed binding mechanism involves the chelation of the nickel ions by the carbonyl and thione groups of the inhibitor. Additionally, hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site pocket further stabilize the enzyme-inhibitor complex, preventing the substrate (urea) from accessing the catalytic site.

The following diagram illustrates the logical workflow of using molecular docking to predict the binding mode of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the in vitro evaluation of its urease inhibitory activity, as described in the primary literature.

Synthesis of this compound (Compound 6e)

The synthesis of this compound is a multi-step process. The general scheme for the synthesis of thioxothiazolidinyl-acetamide derivatives is outlined below.

Materials and Reagents:

-

Substituted aniline (e.g., 4-fluoroaniline for this compound)

-

2-Chloroacetyl chloride

-

Potassium thiocyanate

-

Ethyl 2-aminoacetate

-

Acetone

-

Triethylamine

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Synthesis of 2-chloro-N-(substituted-phenyl)acetamide (Intermediate 1): To a solution of the appropriate substituted aniline in acetone, 2-chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred for a specified time, and the solvent is evaporated. The residue is then treated with hydrochloric acid, filtered, washed with water, and dried to yield the intermediate.

-

Synthesis of 2-((substituted-phenyl)carbamoyl)methyl isothiocyanate (Intermediate 2): A mixture of Intermediate 1 and potassium thiocyanate in acetone is refluxed. After completion of the reaction, the mixture is filtered, and the solvent is evaporated to give the crude isothiocyanate intermediate.

-

Synthesis of this compound (Final Product): To a solution of Intermediate 2 in ethanol, ethyl 2-aminoacetate and triethylamine are added. The mixture is refluxed, and upon completion, the solvent is evaporated. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).

Note: For precise molar ratios, reaction times, and temperatures, please refer to the supplementary information of the cited scientific publication.

In Vitro Urease Inhibition Assay

The inhibitory activity of this compound against urease is determined using a spectrophotometric method that measures the production of ammonia. The Berthelot method is a common approach.

Materials and Reagents:

-

Jack bean urease

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Urea solution (substrate)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of urease, urea, and the test inhibitor.

-

Assay Setup: In a 96-well plate, add a solution of jack bean urease to each well.

-

Inhibitor Addition: Add different concentrations of this compound to the wells. A control well should contain the solvent used to dissolve the inhibitor.

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at the same temperature.

-

Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent.

-

Absorbance Measurement: After a final incubation period for color development, measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of this compound.

The following diagram illustrates the general workflow for the in vitro urease inhibition assay.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-H. pylori therapies. Its potent urease inhibitory activity and low cytotoxicity warrant further investigation. Future research should focus on:

-

Evaluation against H. pylori urease: While initial studies have used jack bean urease, it is crucial to determine the inhibitory activity of this compound specifically against H. pylori urease.

-

In vitro and in vivo studies with H. pylori: Assessing the efficacy of this compound in inhibiting the growth of H. pylori in cell culture and in animal models of infection is a critical next step.

-

Mechanism of action studies: Further elucidation of the precise molecular interactions between this compound and the active site of H. pylori urease will aid in the design of even more potent and selective inhibitors.

-

Pharmacokinetic and toxicological profiling: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its suitability as a drug candidate.

References

- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

Urease Inhibitors as Potential Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of urease inhibitors as potential therapeutic agents. Due to the absence of publicly available information on a specific compound designated "Urease-IN-4," this document will focus on a well-characterized and representative urease inhibitor, Acetohydroxamic Acid (AHA), to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of compounds.

Introduction: Urease as a Therapeutic Target

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] The subsequent spontaneous decomposition of carbamate produces a second molecule of ammonia and carbonic acid.[2] This enzymatic activity leads to a significant increase in local pH.[2]

In humans, urease is not endogenous but is produced by a variety of pathogenic microorganisms. Notably, Helicobacter pylori utilizes urease to survive the acidic environment of the stomach, a critical step in the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[3] In the urinary tract, urease-producing bacteria, such as Proteus mirabilis, contribute to the formation of infection-induced urinary stones (struvite calculi) and catheter encrustation.[3] The ammonia produced by urease can also contribute to hepatic encephalopathy in patients with liver cirrhosis.[2]

The critical role of urease in the survival and virulence of these pathogens makes it an attractive target for therapeutic intervention. Inhibition of urease activity can mitigate the pathological effects of these microorganisms and, in the case of H. pylori, render the bacterium more susceptible to the acidic gastric environment and conventional antibiotic therapies.

Acetohydroxamic Acid (AHA): A Representative Urease Inhibitor

Acetohydroxamic acid (AHA) is one of the most extensively studied urease inhibitors.[4] It acts as a competitive inhibitor by targeting the dinuclear nickel center of the enzyme's active site.[5] The hydroxamic acid moiety of AHA is believed to chelate the nickel ions, thereby blocking the binding of the natural substrate, urea.[6]

Quantitative Data for Acetohydroxamic Acid (AHA)

The inhibitory potential of a compound is quantified by various parameters, with the half-maximal inhibitory concentration (IC50) being a common metric. The following table summarizes reported IC50 values for Acetohydroxamic Acid against urease from different sources.

| Inhibitor | Target Enzyme Source | IC50 Value | Reference |

| Acetohydroxamic Acid (AHA) | Helicobacter pylori | ~2.6 mM | [5] |

| Acetohydroxamic Acid (AHA) | Jack Bean | 42 µM | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and pH.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of urease inhibitors.

4.1. Urease Activity Assay (Berthelot Method)

This method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Reagents:

-

Urease Assay Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.

-

Substrate Solution: 300 mM Urea in PBS.

-

Phenol Nitroprusside Solution: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.

-

Alkaline Hypochlorite Solution: 0.5% (v/v) sodium hypochlorite in 0.125 M NaOH.

-

Ammonium Chloride Standard Solution: A series of known concentrations of NH4Cl in PBS for generating a standard curve.

-

Urease Enzyme Preparation: Purified urease (e.g., from Jack Bean) or a lysate from urease-producing bacteria.

Procedure:

-

Prepare a reaction mixture containing the urease enzyme preparation in Urease Assay Buffer.

-

To initiate the reaction, add the Substrate Solution to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Phenol Nitroprusside Solution.

-

Add the Alkaline Hypochlorite Solution and incubate at room temperature for 30 minutes to allow for color development (indophenol blue formation).

-

Measure the absorbance of the solution at a wavelength of 625-670 nm using a spectrophotometer.

-

Determine the concentration of ammonia produced by comparing the absorbance to a standard curve generated using the Ammonium Chloride Standard Solution.

-

One unit of urease activity is typically defined as the amount of enzyme that liberates 1 µmol of ammonia per minute under the specified conditions.

4.2. Urease Inhibition Assay

This assay is used to determine the inhibitory effect of a test compound on urease activity.

Reagents:

-

All reagents from the Urease Activity Assay.

-

Test Inhibitor Solution: A series of concentrations of the test compound (e.g., AHA) dissolved in a suitable solvent (e.g., DMSO or water).

Procedure:

-

In a multi-well plate, add the urease enzyme preparation and the Urease Assay Buffer.

-

Add varying concentrations of the Test Inhibitor Solution to the wells. Include a control well with the solvent alone.

-

Pre-incubate the enzyme with the inhibitor at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the Substrate Solution to all wells.

-

Follow steps 3-7 of the Urease Activity Assay protocol.

-

Calculate the percentage of urease inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

4.3. Determination of Inhibition Mechanism (Lineweaver-Burk Plot)

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.

Procedure:

-

Perform the urease activity assay with varying concentrations of the substrate (urea) in the absence of the inhibitor.

-

Repeat the assay with varying concentrations of the substrate in the presence of a fixed concentration of the inhibitor.

-

Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).

-

Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition. For a competitive inhibitor like AHA, the Vmax will remain unchanged, while the apparent Km will increase.

Visualizations

5.1. Urease Catalytic Cycle

The following diagram illustrates the proposed mechanism for the hydrolysis of urea by urease.

Caption: Proposed catalytic cycle of urease.

5.2. Mechanism of Urease Inhibition by Acetohydroxamic Acid (AHA)

This diagram shows the competitive inhibition of the urease active site by AHA.

Caption: Competitive inhibition of urease by AHA.

5.3. Experimental Workflow for Urease Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing urease inhibitors.

Caption: Workflow for urease inhibitor discovery.

References

- 1. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Investigating the Novelty of Urease-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease-IN-4, identified as compound 6e in a recent study, has emerged as a noteworthy inhibitor of urease, a key enzyme implicated in the pathogenesis of various bacterial infections. This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activity, synthesis, and safety profile. All quantitative data is presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, alongside visualizations of experimental workflows and logical relationships to facilitate a deeper understanding of this novel compound.

Introduction

Urease enzymes, particularly those from bacterial sources, are significant virulence factors, contributing to the pathology of infections caused by organisms such as Proteus vulgaris and Helicobacter pylori. The enzymatic hydrolysis of urea by urease produces ammonia, which elevates the local pH, facilitating bacterial survival and colonization in acidic environments like the stomach. Inhibition of urease is therefore a promising therapeutic strategy to combat such infections. This compound, a novel thioxothiazolidinyl-acetamide derivative, has demonstrated significant potential in this regard.[1][2][3]

Quantitative Data Summary

The inhibitory activity and cytotoxicity of this compound and its related compounds have been evaluated through a series of in vitro assays. The key quantitative findings are summarized below.

Table 1: Urease Inhibitory Activity of Thioxothiazolidinyl-Acetamide Derivatives

| Compound | Urease Inhibition IC50 (µM) |

| This compound (6e) | 1.64 |

| Compound 6i | 1.473 |

| Other Derivatives (6a-o) | 1.473 - 9.274 |

| Hydroxyurea (Standard) | 100.21 ± 2.5 |

| Thiourea (Standard) | 23.62 ± 0.84 |

Data sourced from Dastyafteh N, et al. (2023).[1][2][3]

Table 2: Anti-Bacterial Activity against Proteus vulgaris

| Compound | IC50 (µg/mL) |

| This compound (6e) | 15.27 ± 2.40 |

| Compound 6i | 17.78 ± 3.75 |

Data sourced from Dastyafteh N, et al. (2023).[1][3]

Table 3: Cytotoxicity against MOLT-4 Cells

| Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| This compound (6e) | 100 | 72 | 91.7 |

The study by Dastyafteh et al. (2023) states that the MTT test showed no toxicity up to 100 µM.[1][3]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of this compound.

Synthesis of this compound (Compound 6e)

The synthesis of the thioxothiazolidinyl-acetamide derivatives, including this compound, follows a multi-step reaction pathway. A generalized workflow is depicted below. For specific details of the synthesis of compound 6e, please refer to the primary publication.

Caption: Generalized synthetic workflow for thioxothiazolidinyl-acetamides.

In Vitro Urease Inhibition Assay

The inhibitory activity of this compound against jack bean urease was determined using a spectrophotometric method that measures the rate of ammonia production.

Protocol:

-

A reaction mixture was prepared containing 25 µL of Jack bean urease solution, 55 µL of phosphate buffer (pH 7.0), and 5 µL of the test compound (this compound) at various concentrations.

-

The mixture was incubated at 30°C for 15 minutes.

-

The enzymatic reaction was initiated by adding 15 µL of urea solution.

-

After a further incubation period, the amount of ammonia produced was quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

The percentage of inhibition was calculated by comparing the absorbance of the test samples with that of a control containing no inhibitor.

-

The IC50 value, the concentration of the inhibitor required to reduce urease activity by 50%, was determined from the dose-response curve.

Caption: Workflow for the in vitro urease inhibition assay.

Anti-Bacterial Activity Assay against Proteus vulgaris

The anti-bacterial activity of this compound was evaluated by determining its minimum inhibitory concentration (MIC) against Proteus vulgaris.

Protocol:

-

A suspension of Proteus vulgaris was prepared and its concentration adjusted to a standard turbidity.

-

Serial dilutions of this compound were prepared in a suitable growth medium in a 96-well microtiter plate.

-

Each well was inoculated with the bacterial suspension.

-

The plate was incubated under appropriate conditions to allow for bacterial growth.

-

The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth.

-

The IC50 value was subsequently calculated from the concentration-response data.

Caption: Workflow for the anti-bacterial activity assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the MOLT-4 human leukemia cell line. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

MOLT-4 cells were seeded in a 96-well plate at a suitable density.

-

The cells were treated with various concentrations of this compound, including a concentration of 100 µM.

-

The plate was incubated for 72 hours.

-

MTT solution was added to each well and the plate was incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent was added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution was measured using a microplate reader.

-

Cell viability was expressed as a percentage relative to the untreated control cells.

Caption: Workflow for the MTT cytotoxicity assay.

Molecular Docking and Mechanism of Action